molecular formula C12H36O4Si5 B1585261 Tetrakis(trimethylsilyloxy)silane CAS No. 3555-47-3

Tetrakis(trimethylsilyloxy)silane

Número de catálogo B1585261
Número CAS: 3555-47-3
Peso molecular: 384.84 g/mol
Clave InChI: VNRWTCZXQWOWIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrakis(trimethylsilyloxy)silane (TTMS) is an organosilicon compound used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .


Synthesis Analysis

The compound is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium . TTMS along with cyclohexane can also be used to synthesize low dielectric constant SiCOH films by PECVD method .


Molecular Structure Analysis

The molecule has tetrahedral symmetry . The compound is notable as having silicon bonded to four other silicon atoms, like in elemental silicon .


Chemical Reactions Analysis

The compound is a precursor to tris(trimethylsilyl)silyl lithium by reaction with methyl lithium . It is used in the plasma-enhanced chemical vapor deposition of tetrakis(trimethylsilyoxy)silane (TTMSS) precursor .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.87 g/cm³ . It has a boiling point of 103-106 °C/2 mmHg .

Aplicaciones Científicas De Investigación

Application 1: Preparation of Nanostructured Organosilicon Polymer Films

  • Summary of the Application : TTMS is used as a precursor to prepare nanostructured organosilicon polymer films .
  • Methods of Application : The method used is Plasma-Enhanced Chemical Vapor Deposition (PECVD) at atmospheric pressure . The specific technical details or parameters are not provided in the sources.
  • Results or Outcomes : The outcome is the creation of nanostructured organosilicon polymer films . Quantitative data or statistical analyses are not provided in the sources.

Application 2: Synthesis of Low Dielectric Constant SiCOH Films

  • Summary of the Application : TTMS, along with cyclohexane, can be used to synthesize low dielectric constant SiCOH films .
  • Methods of Application : The method used is Plasma-Enhanced Chemical Vapor Deposition (PECVD) . The specific technical details or parameters are not provided in the sources.
  • Results or Outcomes : The outcome is the synthesis of low dielectric constant SiCOH films . Quantitative data or statistical analyses are not provided in the sources.

Application 3: Synthesis of Tris(trimethylsilyl)silyl Lithium with Methyl Lithium

  • Summary of the Application : TTMS is used as a starting material for the synthesis of tris(trimethylsilyl)silyl lithium with methyl lithium .
  • Results or Outcomes : The outcome is the synthesis of tris(trimethylsilyl)silyl lithium with methyl lithium . Quantitative data or statistical analyses are not provided in the sources.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This suggests potential applications in the development of nanostructured organosilicon polymer films and low dielectric constant SiCOH films .

Propiedades

IUPAC Name

tetrakis(trimethylsilyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
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Molecular Weight

384.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Tetrakis(trimethylsiloxy)silane

CAS RN

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
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Record name Tetrakis(trimethylsiloxy)silane
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
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Record name Tetrakis(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
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Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
J Schäfer, J Hnilica, J Šperka, A Quade… - Surface and Coatings …, 2016 - Elsevier
Plasma enhanced chemical vapor deposition (PECVD) from tetrakis(trimethylsilyloxy)silane (TTMS) has been studied at atmospheric pressure. TTMS has been chosen because of its …
Number of citations: 28 www.sciencedirect.com
S Kwon, W Ban, H Kim, Y Park, Y Kim… - Science of Advanced …, 2018 - ingentaconnect.com
The porous SiCOH films, deposited with tetrakis(trimethylsilyloxy)silane (TTMSS) as a single precursor, were investigated by varying the plasma power from 10 to 100 W. The dielectric …
Number of citations: 8 www.ingentaconnect.com
Y Park, H Lim, S Kwon, W Ban, S Jang, D Jung - Thin Solid Films, 2021 - Elsevier
In semiconductor industry, SiCOH films with low dielectric constant (relative dielectric constant k ≤ 4.0) have been widely used as inter-metal dielectric (IMD) materials in the …
Number of citations: 8 www.sciencedirect.com
Y Lee, W Ban, S Jang, D Jung - Journal of Nanoscience and …, 2021 - ingentaconnect.com
SiCOH thin films were deposited on rigid silicon (Si) wafers and flexible ITO/PEN substrates via plasma-enhanced chemical vapor deposition at room temperature using a tetrakis(…
Number of citations: 4 www.ingentaconnect.com
S Kwon, W Ban, Y Seo, H Park… - Journal of Biomaterials …, 2017 - ingentaconnect.com
Cell adhesion is a critical step for culturing various cells. The adhesion depends on various physical and biological properties of the underlying glass slides. Due to the complex …
Number of citations: 4 www.ingentaconnect.com
H Kim, W Kang, HJ Seo, D Jung… - Bulletin of the Korean …, 2015 - Wiley Online Library
SiCOH films containing hydrocarbon porogens were prepared using a plasma enhanced chemical vapor deposition system. Their chemical and electrical properties were characterized …
Number of citations: 4 onlinelibrary.wiley.com
H Kim, H Oh, C Lee, D Jung, JH Boo - Bulletin of the Korean Chemical …, 2014 - Citeseer
The electrical and mechanical properties of the plasma polymerized low dielectric constant SiCOH films were investigated. The SiCOH films were produced with tetrakis (trimethylsilyloxy…
Number of citations: 9 citeseerx.ist.psu.edu
J Comeaux, WB Wirth… - ASME …, 2021 - asmedigitalcollection.asme.org
Carbon-doped silicon oxide (CDO) thin films as low dielectric constant materials were deposited on both n-type silicon (Si) (100) and indium tin oxide coated polyethylene naphthalate (…
Number of citations: 2 asmedigitalcollection.asme.org
J Jang, S Woo, W Ban, J Nam, Y Lee… - Proceedings of the …, 2016 - koreascience.kr
Hydrophobic thin films are variously applicable for encapsulation of organic devices and water repulsive glass, etc. In this work, the stability of hydrophobic characteristics of plasma …
Number of citations: 2 koreascience.kr
K Zhang, JW Wong, TH Begley… - Food Additives & …, 2012 - Taylor & Francis
A pressurised solvent extraction procedure coupled with a gas chromatography–mass spectrometry–selective ion monitoring (GC–MS–SIM) method was developed to determine three …
Number of citations: 35 www.tandfonline.com

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